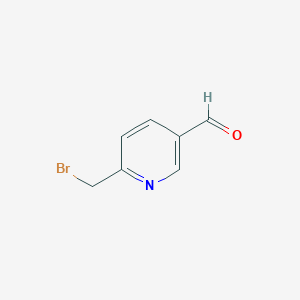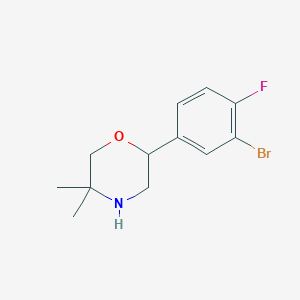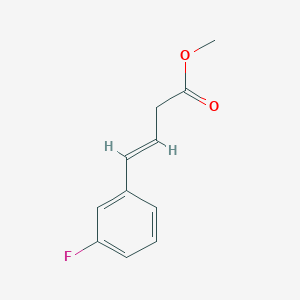
6-Bromomethyl-3-pyridinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromomethyl-3-pyridinecarboxaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where the 3-position is substituted with a formyl group and the 6-position is substituted with a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromomethyl-3-pyridinecarboxaldehyde typically involves the bromination of 3-pyridinecarboxaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS attacks the methyl group at the 6-position of the pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromomethyl-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 6-Bromomethyl-3-pyridinecarboxylic acid.
Reduction: 6-Bromomethyl-3-pyridinecarbinol.
Wissenschaftliche Forschungsanwendungen
6-Bromomethyl-3-pyridinecarboxaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of fluorescent materials and sensors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in the synthesis of biologically active compounds for studying enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 6-Bromomethyl-3-pyridinecarboxaldehyde depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of the corresponding carboxylic acid or alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Chloromethyl-3-pyridinecarboxaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
6-Methyl-3-pyridinecarboxaldehyde: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
Uniqueness
6-Bromomethyl-3-pyridinecarboxaldehyde is unique due to the presence of both the bromomethyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C7H6BrNO |
|---|---|
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
6-(bromomethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H,3H2 |
InChI-Schlüssel |
NMNJWXQEKPTCSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)






![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)





